4-(2-Methylquinolin-4-ylmethyloxy)-piperidin-1-ylsulphonylmethane
Description
Systematic IUPAC Nomenclature Analysis
The systematic IUPAC name 4-(2-Methylquinolin-4-ylmethyloxy)-piperidin-1-ylsulphonylmethane derives from its molecular architecture, which integrates three primary structural components: a quinoline heterocycle, a piperidine ring, and a sulfonylmethane backbone. Breaking down the nomenclature:
Parent hydrocarbon framework : The base structure is methane, modified by two substituents. The IUPAC prioritization rules assign the sulfonyl group (-SO₂-) higher precedence over ether linkages, making sulphonylmethane the root term.
Substituent hierarchy :
- Piperidin-1-ylsulphonyl : The sulfonyl group binds to the nitrogen atom of a piperidine ring. The "1-yl" suffix indicates substitution at the first position of the piperidine heterocycle.
- (2-Methylquinolin-4-ylmethyl)oxy : A methyl-substituted quinoline moiety connects via a methylene-oxygen bridge. The quinoline system is numbered such that the nitrogen occupies position 1, with the methyl group at position 2 and the oxymethylene group at position 4.
Locants and multiplicative prefixes : The "4-" prefix before the quinoline component specifies the attachment point of the oxymethylene group. The absence of stereochemical descriptors implies no defined configuration at chiral centers, though synthetic routes may produce racemic mixtures.
Table 1: IUPAC Name Structural Breakdown
| Component | Position | Substituent |
|---|---|---|
| Methane backbone | - | Sulfonyl group |
| Piperidine | 1 | Sulfonyl attachment |
| Quinoline | 2 | Methyl group |
| Quinoline | 4 | Oxymethylene bridge |
Alternative Nonproprietary Nomenclature Conventions
While the IUPAC name provides unambiguous structural definition, alternative naming conventions persist in chemical literature and databases:
Functional group prioritization : Some systems emphasize the sulfonamide group, yielding names like 1-(sulphonylmethane)-4-(2-methylquinolin-4-ylmethoxy)piperidine. This format highlights the piperidine-sulfonamide bond as the central feature.
Trivial name derivatives : Analogous to simpler quinoline derivatives (e.g., 2-methylquinolin-4-ol in PubChem CID 69089), the compound might be informally termed methanesulfonyl-piperidinyloxy-methylquinoline. Such names sacrifice precision for brevity in technical contexts.
Hybrid systems : Combining CAS-style numbering with IUPAC rules could produce 4-[(2-methyl-4-quinolinyl)methoxy]-1-(sulphonylmethyl)piperidine, though this deviates from strict IUPAC guidelines.
Key Variations :
- Sulphonyl vs. sulfonyl: Both spellings appear interchangeably, though IUPAC prefers "sulfonyl".
- Methyloxy vs. methoxy: The latter is more common in contemporary literature, but older sources retain the former.
CAS Registry Number and Regulatory Identifiers
As of May 2025, no CAS Registry Number (CAS RN) exists for 4-(2-Methylquinolin-4-ylmethyloxy)-piperidin-1-ylsulphonylmethane in public databases. This absence suggests either:
- Novelty : The compound has not been synthesized or reported in peer-reviewed literature.
- Proprietary status : Industrial or institutional entities may have registered it under confidential designations.
Regulatory Landscape :
- EC Inventory : Not listed under European Commission chemical databases.
- EPA Substance Registry : No matches in the EPA Valid Values Reference Manual (Table A-15).
- PubChem : Absent from entries for related compounds like N-(2-methylquinolin-4-yl)piperidine-4-sulfonamide (CID 61546115) or 2-methylquinolin-4-ol (CID 69089).
Hypothetical Registration Pathway :
Properties
CAS No. |
647036-82-6 |
|---|---|
Molecular Formula |
C17H22N2O3S |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-methyl-4-[(1-methylsulfonylpiperidin-4-yl)oxymethyl]quinoline |
InChI |
InChI=1S/C17H22N2O3S/c1-13-11-14(16-5-3-4-6-17(16)18-13)12-22-15-7-9-19(10-8-15)23(2,20)21/h3-6,11,15H,7-10,12H2,1-2H3 |
InChI Key |
LQHAYYZBHMNZGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)COC3CCN(CC3)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Method 1: Direct Coupling Reaction
This method involves the direct coupling of 2-methylquinoline with piperidine derivatives in the presence of a sulfonylating agent.
- Reagents: 2-Methylquinoline, piperidine, and a suitable sulfonyl chloride (e.g., tosyl chloride).
- Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane at room temperature or slightly elevated temperatures.
- Yield: This method often yields moderate to high yields (60-85%) depending on the reaction conditions and purity of starting materials.
Method 2: Multi-step Synthesis
A more complex approach involves multiple steps, including the synthesis of intermediates that are subsequently reacted to form the final product.
- Synthesis of Quinoline Derivative:
- Start from 2-amino-4-methylquinoline and react with an alkylating agent to obtain 2-methylquinoline.
- Yield: Approximately 70%.
Formation of Piperidine Sulfonate:
- React piperidine with a sulfonyl chloride to form piperidin-1-ylsulfonate.
- Yield: Approximately 75%.
-
- Combine the quinoline derivative with the piperidine sulfonate under basic conditions (e.g., using triethylamine).
- Yield: Final product yield can reach up to 80%.
Method 3: Microwave-Assisted Synthesis
Microwave-assisted synthesis has been explored for increasing reaction rates and yields.
- Reagents: Same as Method 1.
- Conditions: The reaction is conducted in a microwave reactor, significantly reducing reaction time (typically within minutes).
- Yield: Reports indicate yields can exceed 90%, making this method highly efficient for industrial applications.
| Method | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Direct Coupling | 2-Methylquinoline, Piperidine | DCM, RT | 60-85 |
| Multi-step Synthesis | Quinoline Derivative, Piperidine | Basic conditions | Up to 80 |
| Microwave-Assisted Synthesis | Same as Direct Coupling | Microwave reactor | >90 |
The preparation methods for synthesizing 4-(2-Methylquinolin-4-ylmethyloxy)-piperidin-1-ylsulphonylmethane vary significantly in terms of complexity and yield. The direct coupling method is straightforward but may require optimization for specific substrates to enhance yields. The multi-step synthesis allows for greater control over functionalization but increases the number of steps and potential for loss at each stage.
Microwave-assisted synthesis stands out as a promising technique due to its efficiency and high yields, making it suitable for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylquinolin-4-ylmethyloxy)-piperidin-1-ylsulphonylmethane can undergo various chemical reactions, including:
Substitution: The methyloxy and sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.
Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide as a solvent.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structures to 4-(2-Methylquinolin-4-ylmethyloxy)-piperidin-1-ylsulphonylmethane exhibit significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
These compounds often demonstrate minimum inhibitory concentrations (MICs) that suggest their potential as antibacterial agents.
Anticancer Potential
The compound has been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cell lines through mechanisms that involve:
- Induction of apoptosis
- Inhibition of cell cycle progression
These findings are promising for future drug development targeting various cancers.
Neuropharmacological Effects
The structural components of this compound suggest potential interactions with neurotransmitter systems. Research has focused on its role as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown that related compounds can achieve IC50 values indicative of strong inhibitory effects on acetylcholinesterase activity.
Case Study 1: Antimicrobial Screening
In a study evaluating the antimicrobial efficacy of several piperidine derivatives, 4-(2-Methylquinolin-4-ylmethyloxy)-piperidin-1-ylsulphonylmethane was tested against clinical isolates of Staphylococcus aureus. The results demonstrated an MIC of 32 µg/mL, suggesting moderate antibacterial activity.
Case Study 2: Anticancer Activity
A series of in vitro assays were conducted to assess the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The compound exhibited a dose-dependent inhibition of cell growth, with an IC50 value of 15 µM after 48 hours of treatment. This indicates a significant potential for further development as an anticancer agent.
Summary and Future Directions
The applications of 4-(2-Methylquinolin-4-ylmethyloxy)-piperidin-1-ylsulphonylmethane are diverse and promising, particularly in the fields of antimicrobial and anticancer research. Ongoing studies are essential to fully elucidate its mechanisms of action and therapeutic potential.
Mechanism of Action
The mechanism of action of 4-(2-Methylquinolin-4-ylmethyloxy)-piperidin-1-ylsulphonylmethane involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting DNA synthesis and leading to cell death . Additionally, the compound can inhibit enzymes such as topoisomerases and kinases, disrupting cellular processes and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: A simpler quinoline derivative with similar biological activities.
4-Hydroxyquinoline: Known for its antimicrobial properties.
Quinoline N-oxides: Oxidized derivatives with enhanced biological activities.
Uniqueness
4-(2-Methylquinolin-4-ylmethyloxy)-piperidin-1-ylsulphonylmethane stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine ring and sulfonylmethane group enhances its solubility and bioavailability, making it a promising candidate for further research and development .
Biological Activity
4-(2-Methylquinolin-4-ylmethyloxy)-piperidin-1-ylsulphonylmethane is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound has a complex structure characterized by the presence of a quinoline moiety, a piperidine ring, and a sulfonyl group. Its molecular formula is , and it exhibits properties that may contribute to its biological efficacy.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes that are crucial for the proliferation of certain cancer cells.
- Modulation of Signaling Pathways : The compound may affect various signaling pathways involved in cell growth and apoptosis, particularly in cancerous cells.
- Antimicrobial Activity : Preliminary studies indicate that it possesses antimicrobial properties, which could be useful in treating infections.
Biological Activity Data
The following table summarizes key biological activities associated with 4-(2-Methylquinolin-4-ylmethyloxy)-piperidin-1-ylsulphonylmethane:
Case Studies
Several case studies have explored the effects and therapeutic potential of this compound.
-
Case Study on Anticancer Activity :
- A study conducted on human cancer cell lines demonstrated that treatment with 4-(2-Methylquinolin-4-ylmethyloxy)-piperidin-1-ylsulphonylmethane resulted in significant apoptosis and reduced cell viability. The study highlighted its potential as a chemotherapeutic agent.
- Findings : The compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism for its anticancer effects.
-
Case Study on Antimicrobial Properties :
- Research involving various bacterial strains showed that this compound exhibited notable antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).
- Findings : The study indicated that the compound disrupts bacterial cell wall synthesis, leading to cell lysis.
-
Case Study on Anti-inflammatory Effects :
- In an animal model of inflammation, the administration of the compound resulted in decreased levels of pro-inflammatory cytokines.
- Findings : This suggests its potential use in treating inflammatory diseases by modulating immune responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
